molecular formula C38H72N2O11 B601238 Azithromycin B CAS No. 307974-61-4

Azithromycin B

Cat. No.: B601238
CAS No.: 307974-61-4
M. Wt: 733.00
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Description

Historical Context and Discovery of Azithromycin B

The discovery and characterization of this compound emerged as a direct consequence of the extensive research conducted on azithromycin, which was first discovered in 1980 by a team of researchers at the pharmaceutical company Pliva in Zagreb, Croatia. The original team, consisting of Gabrijela Kobrehel, Gorjana Radobolja-Lazarevski, Zrinka Tamburasev, and Slobodan Djokic, developed azithromycin through innovative synthetic chemistry that transformed the 14-membered erythromycin ring into a 15-membered azalide structure. During the subsequent development and manufacturing processes of azithromycin, researchers identified various related compounds and impurities that formed during synthesis, with this compound being one of the most significant structural analogs.

The identification of this compound became particularly important during the pharmaceutical development process when quality control standards required the characterization and quantification of related substances present in azithromycin preparations. This compound was systematically studied as part of the comprehensive impurity profiling that pharmaceutical companies conduct to ensure drug purity and consistency. The United States Pharmacopeia and European Pharmacopoeia subsequently established this compound as a recognized pharmaceutical analytical impurity, necessitating its availability as a reference standard for analytical method development and validation.

The chemical synthesis and isolation of this compound followed established pharmaceutical chemistry protocols for impurity characterization. Researchers employed various chromatographic and spectroscopic techniques to separate, purify, and structurally elucidate this compound from azithromycin preparations. The development of specific analytical methods for this compound quantification became crucial for pharmaceutical manufacturers to comply with regulatory requirements regarding impurity limits in finished drug products.

Significance in Macrolide Chemistry

This compound holds considerable significance within macrolide chemistry as it represents a specific structural modification that demonstrates the relationship between molecular structure and pharmaceutical properties. The macrolide class of antibiotics, characterized by their large lactone rings with attached amino and neutral sugars, has been extensively studied for structure-activity relationships. This compound contributes to this understanding by providing insights into how minor structural changes, specifically the absence of a hydroxyl group, affect the overall molecular behavior and analytical characteristics of azalide compounds.

The compound serves as an important reference point for understanding the synthetic pathways involved in azithromycin production. During the reductive methylation process that converts 9-deoxo-9a-aza-9a-homoerythromycin A to azithromycin, various side products and isomers can form, with this compound being one of the most prominent. This formation pathway provides valuable information about the selectivity and efficiency of the synthetic process, enabling pharmaceutical chemists to optimize reaction conditions and minimize impurity formation.

From a broader macrolide chemistry perspective, this compound exemplifies the structural diversity that can arise within this antibiotic class. The compound maintains the characteristic 15-membered azalide ring system while lacking one hydroxyl group compared to azithromycin, making it an excellent model compound for studying the effects of hydroxylation patterns on macrolide properties. This structural relationship has implications for understanding how similar modifications might affect other macrolide antibiotics and has contributed to the development of analytical methods applicable to the broader macrolide family.

Relation to Parent Compound Azithromycin

The structural relationship between this compound and its parent compound azithromycin is characterized by a specific molecular difference that defines their distinct chemical identities. This compound, chemically known as 3-deoxyazithromycin, differs from azithromycin by the absence of one hydroxyl group at the 3-position of the molecule. This structural modification results in a molecular formula of C₃₈H₇₂N₂O₁₁ for this compound compared to C₃₈H₇₂N₂O₁₂ for azithromycin, representing the loss of one oxygen atom.

Property Azithromycin This compound
Molecular Formula C₃₈H₇₂N₂O₁₂ C₃₈H₇₂N₂O₁₁
Molecular Weight 748.98 g/mol 733.0 g/mol
Chemical Name 9-deoxo-9a-aza-9a-methyl-9a-homoerythromycin 3-deoxyazithromycin
CAS Registry Number 83905-01-5 307974-61-4

The formation of this compound during azithromycin synthesis occurs through specific chemical pathways that involve the selective removal or modification of hydroxyl groups. Manufacturing processes for azithromycin typically result in this compound concentrations ranging from 1.5% to 4% of the total product, requiring subsequent purification steps to reduce these levels to acceptable pharmaceutical standards. Advanced crystallization techniques and purification protocols have been developed specifically to separate this compound from azithromycin, with some processes achieving reductions from 2.88% to 0.85% this compound content.

The analytical distinction between azithromycin and this compound requires sophisticated chromatographic methods due to their structural similarity. High-performance liquid chromatography systems equipped with appropriate detection methods can effectively separate and quantify these compounds, enabling pharmaceutical manufacturers to monitor and control this compound levels throughout the production process. The development of these analytical methods has been crucial for ensuring compliance with pharmaceutical quality standards and regulatory requirements.

Nomenclature and Classification

The systematic nomenclature of this compound follows established chemical naming conventions while incorporating specific descriptors that differentiate it from related compounds. The International Union of Pure and Applied Chemistry name for this compound is (2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one. This comprehensive name reflects the complex stereochemistry and functional group arrangement that characterizes this azalide compound.

The classification of this compound encompasses multiple levels of chemical taxonomy. At the broadest level, it belongs to the macrolide class of compounds, specifically within the azalide subclass that features nitrogen incorporation into the macrocyclic ring structure. More specifically, this compound is classified as a pharmaceutical analytical impurity, designation that carries regulatory implications for pharmaceutical manufacturing and quality control. The compound also falls under the category of related substances, a pharmaceutical terminology used to describe structurally similar compounds that may be present in drug substances or drug products.

Classification Level Category Description
Chemical Class Macrolide Large lactone ring antibiotic
Subclass Azalide 15-membered ring with nitrogen incorporation
Pharmaceutical Status Analytical Impurity Related substance requiring monitoring
Regulatory Category Reference Standard Material for analytical method validation
Structural Type Deoxygenated Analog Missing hydroxyl group compared to parent

Properties

IUPAC Name

(2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H72N2O11/c1-15-28-22(4)30(41)25(7)40(13)19-20(2)17-37(9,45)34(51-36-31(42)27(39(11)12)16-21(3)47-36)23(5)32(24(6)35(44)49-28)50-29-18-38(10,46-14)33(43)26(8)48-29/h20-34,36,41-43,45H,15-19H2,1-14H3/t20-,21-,22+,23+,24-,25-,26+,27+,28-,29+,30+,31-,32+,33+,34-,36+,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYIGHZCRVMHAK-VINPOOLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H72N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184807
Record name Azithromycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

733.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307974-61-4
Record name Azithromycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307974614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azithromycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZITHROMYCIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59DVP7BUWJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Oxime Formation and Beckmann Rearrangement

The synthesis begins with erythromycin A, a natural macrolide antibiotic. The first step involves converting erythromycin A into its oxime derivative through reaction with hydroxylamine hydrochloride. As described in U.S. Patent US6013778A, hydroxylamine hydrochloride reacts with erythromycin in a mixture of isopropyl alcohol and water at 45–55°C for 28 hours, yielding erythromycin-A oxime. Sodium hydroxide and acetic acid are used to maintain a neutral pH, critical for preventing degradation of the unstable intermediate.

The oxime undergoes Beckmann rearrangement in the presence of methanesulfonyl chloride and sodium bicarbonate at 0–5°C. This step generates the imino ether of erythromycin A, a key intermediate. The reaction’s low temperature and controlled pH (2.5–2.8) are essential to minimize side reactions.

Reduction to 9-Deoxo-9a-Aza-9a-homoerythromycin

The imino ether is reduced using sodium borohydride in a methanol-water system. This step, conducted below 5°C to prevent over-reduction, produces 9-deoxo-9a-aza-9a-homoerythromycin. The reduction selectively targets the imino group while preserving the macrolide ring’s integrity. Post-reduction purification involves chloroform extraction and pH adjustments to isolate the intermediate with >89% purity.

Reductive Methylation to Azithromycin

Reductive methylation introduces a methyl group to the nitrogen atom in the macrolide ring. Formic acid and formaldehyde (or paraformaldehyde) serve as the methylating agents in isopropanol at 65–70°C. The reaction typically achieves 70–89% yield, depending on the stoichiometry and reaction time. Sodium hydroxide is added post-reaction to neutralize excess acid, followed by solvent distillation and crystallization via water addition.

Table 1: Key Reaction Conditions for Reductive Methylation

ParameterRange/ValueSource
Temperature65–70°C
Reaction Time3–12 hours
Formic Acid Quantity2.65 moles per 100 g
Formaldehyde Quantity2.45 moles per 100 g
Yield70–89%

Industrial-Scale Production Processes

Batch Plant Design for Azithromycin Dihydrate

A 2021 batch plant design outlines a six-stage process combining methodologies from U.S. Patent 2003/0139583A1 and WO2007/015265A2:

  • Erythromycin-A Oxime Synthesis : 1.5 kg erythromycin base reacts with hydroxylamine hydrochloride in isopropanol/water.

  • Beckmann Rearrangement : Methanesulfonyl chloride facilitates rearrangement at 0–5°C.

  • Sodium Borohydride Reduction : Conducted in methanol-water below 5°C.

  • Reductive Methylation : Formaldehyde and formic acid in reflux conditions.

  • Crystallization to Dihydrate : pH-adjusted aqueous solution precipitates azithromycin dihydrate.

  • Purification : Acetone-water recrystallization removes impurities, achieving 95–100% purity.

One-Step Monohydrate Isopropanol Clathrate Synthesis

US7235646B2 describes a streamlined process converting 9-deoxo-9a-aza-9a-homoerythromycin directly into azithromycin monohydrate isopropanol clathrate. The method eliminates intermediate isolation, reducing production time:

  • Methylation : Conducted in isopropanol with formic acid and formaldehyde at 65–70°C.

  • Crystallization : Water addition precipitates the clathrate, which contains 3.19% isopropanol and 2.5% water by mass.

Table 2: Solvent Composition in Final Product

Product FormIsopropanol ContentWater ContentSource
Monohydrate Isopropanol Clathrate3.19%2.5%
DihydrateN/A2.04–2.5%

Purification and Polymorph Control

Dihydrate vs. Anhydrous Forms

Azithromycin dihydrate is the preferred commercial form due to its stability and solubility profile. The purification process involves dissolving crude azithromycin in acetone, treating with activated charcoal, and precipitating with water at 50–55°C. Slow cooling to 0–5°C yields dihydrate crystals with ≤0.5% impurities. In contrast, anhydrous forms require additional drying under vacuum (1–10 mm Hg) at 25–50°C.

Solvent Influence on Crystal Structure

Isopropanol-water systems favor clathrate formation, while acetone-water mixtures produce dihydrate. The choice of solvent impacts particle size and dissolution rates, critical for pharmaceutical formulations.

Challenges in Large-Scale Manufacturing

Intermediate Instability

Erythromycin oxime and imino ether intermediates are highly sensitive to temperature and pH. Industrial processes implement strict controls:

  • Temperature maintained within ±2°C during Beckmann rearrangement.

  • pH adjustments using automated titration to avoid localized acidity.

Byproduct Formation

Over-methylation during reductive methylation generates N,N-dimethyl derivatives, necessitating precise stoichiometry. Excess formaldehyde increases byproduct formation by 12–15%.

Analytical Methods for Quality Control

HPLC Analysis

The Alliance™ iS HPLC system resolves azithromycin and its impurities using a C18 column (4.6 × 250 mm, 5 µm) with a phosphate buffer-acetonitrile gradient. System suitability requires ≤2% RSD for retention time and ≥2,000 theoretical plates.

Residual Solvent Testing

Gas chromatography quantifies isopropanol (≤3.2%) and water (≤2.5%) in clathrate forms, ensuring compliance with ICH Q3C guidelines .

Chemical Reactions Analysis

Types of Reactions

Azithromycin B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups in the compound.

    Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties.

Scientific Research Applications

Clinical Use as an Immunomodulator

Azithromycin B is primarily recognized for its antibacterial properties; however, it also plays a crucial role in modulating immune responses. It has been particularly effective in managing chronic inflammatory lung diseases. Clinical studies indicate that azithromycin can improve lung function in patients with conditions such as panbronchiolitis and chronic obstructive pulmonary disease (COPD). The typical dosage ranges from 250 to 500 mg, with thrice weekly administration proving effective due to the drug's long half-life and accumulation within macrophages .

Key Findings:

  • Chronic Obstructive Pulmonary Disease : Azithromycin therapy has been shown to reduce pulmonary exacerbations and enhance quality of life in COPD patients, especially among older individuals .
  • Macrophage Polarization : Azithromycin promotes a shift towards an M2 macrophage phenotype, which is associated with reduced inflammation and improved tissue repair following acute myocardial infarction and spinal cord injury .

Antimicrobial Resistance and Efficacy

While this compound is effective against various bacterial strains, its long-term use raises concerns about antimicrobial resistance. A meta-analysis highlighted that prolonged azithromycin therapy could lead to increased bacterial resistance among treated patients. Despite this, it has been found to lower the risk of new bacterial colonization compared to placebo groups, indicating its continued relevance in specific clinical contexts .

Resistance Insights:

  • Bacterial Resistance : Long-term use may contribute to resistance development, necessitating careful monitoring of treatment regimens .
  • Efficacy Against Mycoplasma : Studies have reported a notable failure rate of azithromycin in treating Mycoplasma infections due to resistance mechanisms, emphasizing the need for alternative therapies in resistant cases .

Case Studies Highlighting Clinical Applications

Several case studies illustrate the diverse applications of this compound in clinical settings:

  • Cholestatic Hepatitis Case : A report documented a case of prolonged cholestatic hepatitis induced by azithromycin in a young woman without prior liver disease history. This underscores the importance of monitoring liver function during treatment .
  • Immunomodulatory Effects in Inflammatory Diseases : Clinical observations show that azithromycin can enhance macrophage function and reduce inflammatory cytokine production in patients with systemic lupus erythematosus and other inflammatory conditions .

Comparative Data on Efficacy

The following table summarizes key findings from various studies regarding the efficacy of this compound across different conditions:

ConditionStudy FindingsEfficacy Rate (%)
Chronic Obstructive Pulmonary DiseaseReduced exacerbations and improved quality of lifeVaries by study
PanbronchiolitisImproved lung functionSignificant
Mycoplasma InfectionsHigh treatment failure rate due to resistance61%
Systemic Lupus ErythematosusIncreased M2 macrophage markers; reduced inflammationNot quantified

Mechanism of Action

Azithromycin B exerts its antibacterial effects by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, preventing the assembly of the 50S ribosomal subunit and ultimately stopping bacterial protein synthesis. The compound also has immunomodulatory and anti-inflammatory properties, which contribute to its therapeutic effects.

Comparison with Similar Compounds

Antimicrobial Activity

Azithromycin demonstrates superior activity against Gram-negative bacteria. For H. influenzae and N. gonorrhoeae, its MIC90 (2 mg/L) is fourfold lower than erythromycin’s (8 mg/L) . Against Gram-positive pathogens (e.g., Staphylococcus aureus), both drugs show comparable MIC90 values (0.03–0.5 mg/L) . However, azithromycin exhibits bactericidal activity against S. pyogenes and S. pneumoniae at lower concentrations (0.25 mg/L) than erythromycin .

Pharmacokinetics

Parameter Azithromycin Erythromycin
Half-life (h) 50.39 ± 8.87 1.5–3.0
Peak Plasma Concentration (mg/L) 0.403 ± 0.299 1.0–4.0
Tissue Penetration High (tissue:plasma ratio >50) Moderate (tissue:plasma ratio ~10)
Urinary Excretion (%) 11.52 ± 2.70 2–15

Data sourced from

Azithromycin’s extended half-life and superior tissue penetration enable shorter treatment courses (e.g., 3–5 days) compared to erythromycin’s 7–14-day regimens .

Clinical Efficacy

In a randomized trial, azithromycin achieved a 93.6% efficacy rate in bacterial infections (n=110), with a 5.4% adverse event rate (primarily gastrointestinal), comparable to erythromycin . However, azithromycin’s once-daily dosing improves patient compliance and reduces gastrointestinal toxicity .

Comparison with Clarithromycin

Clarithromycin, a 14-membered macrolide, shares azithromycin’s ribosomal target but differs in spectrum and pharmacokinetics:

  • Spectrum : Clarithromycin has stronger activity against Helicobacter pylori and Mycobacterium avium, while azithromycin covers Chlamydia more effectively .
  • Metabolism : Clarithromycin undergoes hepatic CYP3A4 metabolism, increasing drug interaction risks, whereas azithromycin is minimally metabolized .
  • Dosing : Clarithromycin requires twice-daily dosing (half-life: 3–7 hours) versus azithromycin’s once-daily regimen .

Comparison with Other Macrolides and Related Compounds

Bafilomycin D

In molecular docking studies, bafilomycin D (a macrolide antifungal) showed stronger binding to SARS-CoV-2 proteases (consensus score: 9) compared to azithromycin. However, azithromycin formed hydrogen bonds with key residues (Thr301A, Arg166A, Glu167A), suggesting distinct antiviral mechanisms .

Roxithromycin and Telithromycin

Roxithromycin, a 14-membered macrolide, has lower tissue penetration than azithromycin. Telithromycin (a ketolide) retains activity against some macrolide-resistant strains but carries higher hepatotoxicity risks .

Synergistic Effects and Combination Therapies

  • Antifungal Synergy : Azithromycin enhances amphotericin B’s activity against Fusarium spp., reducing its MIC from 1.0 to 0.37 mg/L .
  • Antibacterial Combinations : Azithromycin-cefixime combinations show higher efficacy (95% cure rate) in respiratory infections compared to azithromycin alone (85%) .

Resistance and Limitations

Azithromycin shares cross-resistance with erythromycin in S. aureus and S. pneumoniae due to shared ribosomal targets . Emerging resistance in N. gonorrhoeae (up to 5% global prevalence) limits its monotherapy use .

Tables and Figures :

  • Table 1: Comparative pharmacokinetics of azithromycin and erythromycin .
  • Figure 1: Molecular alignment of azithromycin (green) and erythromycin (brown), highlighting structural differences impacting binding affinity .

Biological Activity

Azithromycin B, a macrolide antibiotic, is widely recognized for its antibacterial properties and immunomodulatory effects. This article delves into its biological activity, including mechanisms of action, clinical studies, and comparative efficacy against various pathogens.

This compound exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing transpeptidation and translocation during protein synthesis. This action effectively halts bacterial growth and replication, making it a potent agent against a variety of bacterial infections .

Key Mechanisms:

  • Binding Affinity : Azithromycin has a strong affinity for bacterial ribosomes, contributing to its broad-spectrum activity.
  • Stability : The compound is highly stable at low pH levels, which enhances its serum half-life and tissue concentrations compared to other macrolides like erythromycin .

In Vitro Antimicrobial Activity

Recent studies have demonstrated that azithromycin maintains significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate potent efficacy:

Pathogen MIC (µg/mL) Notes
Staphylococcus aureus≤0.25Effective against methicillin-resistant strains
Streptococcus pneumoniae≤0.5High potency in treating respiratory infections
Haemophilus influenzae≤0.5Effective in vitro against clinical strains
Escherichia coli≤2Variable resistance observed in some strains

The compound exhibits enhanced activity in mammalian tissue culture conditions compared to standard bacteriological testing media .

Clinical Applications and Case Studies

This compound has been evaluated in various clinical settings, showcasing its utility beyond traditional bacterial infections.

Case Study: COVID-19 Treatment

A study investigated azithromycin's effectiveness in treating suspected COVID-19 patients. The results indicated minimal benefit when combined with usual care, with a slight improvement in recovery time but not statistically significant .

Case Study: Wound Infection

In another case involving a soldier with combat-related injuries, the introduction of azithromycin into the treatment regimen led to a marked decline in procalcitonin levels, indicating reduced bacterial infection. The patient tolerated the treatment well, with only minor side effects observed .

Comparative Efficacy

Azithromycin's effectiveness has been compared with other antibiotics in various studies:

Antibiotic Efficacy Notes
MeropenemHighEffective against resistant Gram-negative bacteria
ChloramphenicolModerateAzithromycin derivatives showed superior activity
TigecyclineHighUsed in combination therapies for multidrug-resistant infections

Immunomodulatory Effects

Beyond its antibacterial properties, azithromycin has demonstrated immunomodulatory effects that may benefit patients with chronic inflammatory diseases. These effects include modulation of cytokine production and inhibition of nuclear factor kappa B (NF-kB), which plays a role in inflammation .

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess Azithromycin B's efficacy in combination therapies?

  • Methodological Answer : Utilize factorial design (e.g., 2³ factorial) to evaluate interactions between variables such as drug concentration, administration frequency, and formulation parameters. For example, spray-dried formulations can be optimized by varying inlet temperature, flow rate, and feed concentration while measuring aerosol performance and yield . Comparative clinical trials should employ frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, such as comparing this compound with tetracycline in trachoma treatment . Ensure sample size calculations justify statistical power, referencing ethical guidelines for human studies .

Q. What methodologies are recommended for analyzing this compound's resistance mechanisms in bacterial pathogens?

  • Methodological Answer : Combine Whole Genome Sequencing (WGS) with antibiotic susceptibility testing to identify genetic mutations linked to reduced susceptibility. For instance, cluster isolates with resistance phenotypes and correlate with specific SNPs (e.g., in mtrR or 23S rRNA genes) using bioinformatic tools . Validate findings with phenotypic assays, such as minimum inhibitory concentration (MIC) testing under standardized conditions .

Q. How can researchers address contradictions in this compound's clinical trial data (e.g., varying efficacy across populations)?

  • Methodological Answer : Conduct meta-analyses to reconcile discrepancies, stratifying data by variables like age, comorbidities, or regional resistance patterns. For example, in COVID-19 studies, differentiate outcomes based on co-administered drugs (e.g., hydroxychloroquine) and adjust for confounding factors using multivariate regression . Sensitivity analysis via the LASSO method can identify robust predictors of treatment success .

Advanced Research Questions

Q. What experimental strategies optimize this compound's inhalable formulations for pulmonary delivery?

  • Methodological Answer : Employ a three-fluid nozzle spray-drying system to separately channel Azithromycin (ethanol solvent) and adjuvants (aqueous phase), minimizing chemical degradation. Characterize aerosol performance using cascade impaction and quantify surface composition via X-ray photoelectron spectroscopy (XPS). A 3-factor, 2-level factorial design can model interactions between critical parameters (e.g., inlet temperature, feed rate) and optimize yield .

Q. How can genomic surveillance data enhance this compound's deployment in antimicrobial stewardship programs?

  • Methodological Answer : Integrate WGS data from surveillance programs (e.g., CDC's GISP isolates) with real-time susceptibility databases to track emerging resistance. Machine learning models can predict resistance trends by training on historical genomic and phenotypic data. For example, link mtrR promoter mutations to regional azithromycin MIC elevations and update treatment guidelines dynamically .

Q. What in vivo models are suitable for studying this compound's immunomodulatory effects in chronic inflammatory diseases?

  • Methodological Answer : Use murine bronchiolitis obliterans models to evaluate this compound's impact on cytokine profiles (e.g., IL-17, IFN-γ) via immunofluorescence and ELISA. Compare treated vs. untreated cohorts at multiple timepoints (e.g., 4 vs. 8 weeks post-transplant) to distinguish acute vs. chronic effects. Statistical analysis should include mixed-effects models to account for intra-subject variability .

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) models predict this compound's efficacy in heterogeneous populations?

  • Methodological Answer : Develop population PK models using nonlinear mixed-effects software (e.g., NONMEM) to estimate parameters like clearance and volume of distribution. Incorporate covariates (e.g., renal function, genetic polymorphisms) and validate with Monte Carlo simulations. For pediatric dosing, apply allometric scaling and Bayesian forecasting to adjust regimens .

Data Management and Ethical Considerations

Q. What statistical approaches mitigate bias in this compound's observational studies?

  • Methodological Answer : Use propensity score matching to balance confounding variables (e.g., age, comorbidities) between treatment groups. For time-to-event data (e.g., resistance emergence), apply Cox proportional hazards models with frailty terms to account for clustered data. Sensitivity analyses should test robustness against unmeasured confounders .

Q. How should researchers manage data from multi-center this compound trials to ensure reproducibility?

  • Methodological Answer : Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw sequencing data in public repositories (e.g., NCBI SRA) and clinical data in standardized formats (e.g., CDISC). Use version-controlled scripts (e.g., GitHub) for analysis pipelines and document metadata using ISA-Tab frameworks .

Tables for Key Experimental Parameters

Study Type Critical Variables Optimal Levels (Example) Reference
Spray-drying formulationInlet temperature, flow rate150°C, 8 mL/min
Resistance surveillanceWGS coverage, MIC thresholds30x depth, MIC ≥2 µg/mL
PK/PD modelingClearance, volume of distributionCL = 10 L/h, Vd = 500 L

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